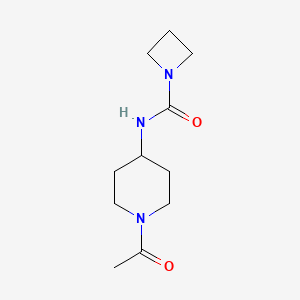
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide, also known as MLPCN001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of azetidine-1-carboxamides, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide is not well understood, but it is believed to involve the inhibition of various enzymes and proteins, as mentioned earlier. For example, this compound has been shown to inhibit HDACs, which are involved in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide can alter the expression of genes involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been shown to exhibit anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
実験室実験の利点と制限
One of the advantages of using N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide in lab experiments is its potent inhibitory activity against various enzymes and proteins, making it a valuable tool for studying their biological functions. In addition, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of using N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide. One direction is to further elucidate its mechanism of action and identify its specific targets in various cellular processes. Another direction is to optimize its chemical structure to improve its potency and selectivity against specific targets. Additionally, there is a need to evaluate its pharmacokinetic and pharmacodynamic properties in vivo to determine its potential as a drug candidate for the treatment of various diseases. Finally, further studies are needed to evaluate its safety and toxicity profile to ensure its clinical applicability.
合成法
The synthesis of N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide involves the reaction of 1-acetylpiperidine-4-carboxylic acid with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, and the resulting product is purified by column chromatography to yield N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide in high yield and purity.
科学的研究の応用
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been widely used in scientific research for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins, including histone deacetylases (HDACs), phosphodiesterases (PDEs), and proteasomes. These enzymes and proteins are involved in various cellular processes, including gene expression, cell proliferation, and apoptosis, making them attractive targets for drug discovery.
特性
IUPAC Name |
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9(15)13-7-3-10(4-8-13)12-11(16)14-5-2-6-14/h10H,2-8H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHORJFJIHDJNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

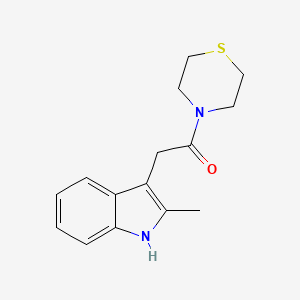
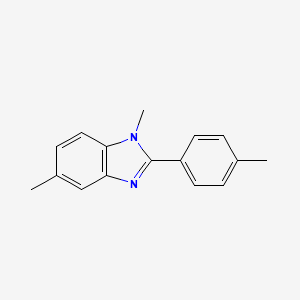
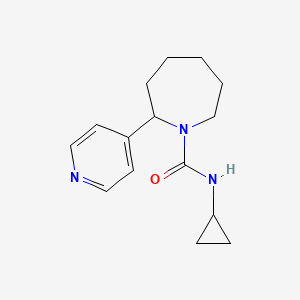
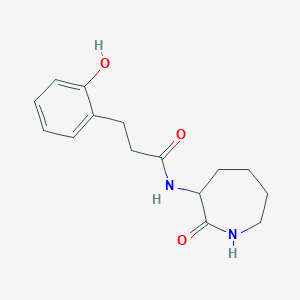
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
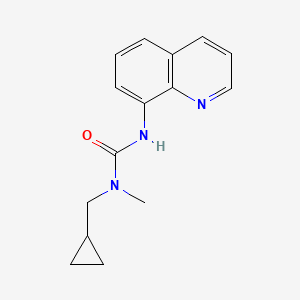
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)
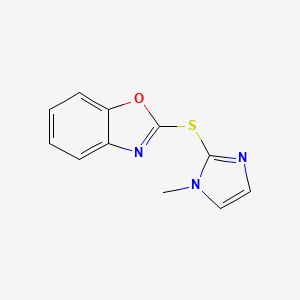

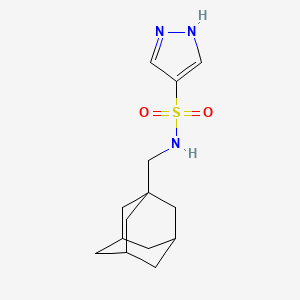
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)

